molecular formula C43H63ClNO2PPd B13385344 BrettPhos Palladacycle

BrettPhos Palladacycle

Cat. No.: B13385344
M. Wt: 798.8 g/mol
InChI Key: IWMMXPNBCHCFCY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BrettPhos Palladacycle is a third-generation Buchwald precatalyst, known for its stability and efficiency in various cross-coupling reactions. This compound is characterized by its ability to form C-C, C-N, C-O, C-F, C-CF3, and C-S bonds, making it a versatile tool in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: BrettPhos Palladacycle is synthesized through a series of reactions involving palladium and phosphine ligands. The preparation typically involves the reaction of palladium acetate with a phosphine ligand in the presence of a base. The resulting complex is then purified to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to ensure the stability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: BrettPhos Palladacycle undergoes various types of reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.

    Reduction: Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents include halides, nucleophiles, and electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of BrettPhos Palladacycle involves the formation of an active palladium species that facilitates the cross-coupling reactions. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired products. The phosphine ligand plays a crucial role in stabilizing the palladium center and enhancing its reactivity .

Comparison with Similar Compounds

    XPhos Palladacycle: Another Buchwald precatalyst with similar applications but different ligand structures.

    SPhos Palladacycle: Known for its high reactivity in cross-coupling reactions.

    RuPhos Palladacycle: Used in similar applications but with different electronic and steric properties.

Uniqueness of BrettPhos Palladacycle: this compound is unique due to its high stability, lower catalyst loadings, shorter reaction times, and efficient formation of the active catalytic species. These features make it a preferred choice for many synthetic applications .

Properties

Molecular Formula

C43H63ClNO2PPd

Molecular Weight

798.8 g/mol

IUPAC Name

chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine

InChI

InChI=1S/C35H53O2P.C8H10N.ClH.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;9-7-6-8-4-2-1-3-5-8;;/h19-25,27-28H,9-18H2,1-8H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1

InChI Key

IWMMXPNBCHCFCY-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.